molecular formula C20H19N5OS B2449353 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide CAS No. 1448056-23-2

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide

Cat. No. B2449353
CAS RN: 1448056-23-2
M. Wt: 377.47
InChI Key: QDKHBDCHRUENSJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,3-triazole, a thiazole, and an acetamide. The 1,2,3-triazole ring system can be obtained by a widely used copper-catalyzed click reaction of azides with alkynes . The thiazole ring is a heterocyclic compound that consists of a five-membered C3NS ring. Acetamide functionality is a carboxamide derived from acetic acid.


Synthesis Analysis

While the exact synthesis of this compound is not available, the synthesis of similar compounds often involves reactions like copper-catalyzed click reactions . For instance, 1,2,3-triazole can be synthesized via a copper-catalyzed click reaction of azides with alkynes .


Molecular Structure Analysis

The compound was likely characterized by techniques such as proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and high-resolution mass spectrometry (HRMS) .

Scientific Research Applications

Organic Field-Effect Transistors

The compound has been used as a p-type semiconductor in organic field-effect transistors . The planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in its application .

Anticancer Research

The compound could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests its potential application in the field of cancer treatment research .

Synthesis of New Compounds

The compound can be used in the synthesis of new compounds . For example, it can be used in the preparation of particular 2-(2H-triazol-2-yl)-benzoic acid derivatives .

Cytotoxicity Evaluation

The compound can be used in cytotoxicity evaluation . A series of 1,2,3-triazole derivatives based on the quinoline–benzimidazole hybrid scaffold was designed, synthesized, and screened against a panel of NCI-60 humanoid cancer cell lines for in vitro cytotoxicity evaluation .

Advanced Research

The compound represents the most advanced research with significant potential for high impact in the field . It involves several techniques or approaches, provides an outlook for future research directions and describes possible research applications .

Preparation of Pharmaceuticals

The compound can be used in the preparation of pharmaceuticals . For example, it can be used in the preparation of pharmaceuticals such as (<i>S</i>)- (2- (5-chloro-4-methyl-1H-benzo [d]imidazol-2-yl)-2-methylpyrrolidin-1-yl)- (5-methoxy-2- (2<i>H</i>-1,2,3-triazol-2-yl)phenyl)methanone .

Energetic Materials

The compound can be used in the synthesis of energetic materials . For example, it can be used in the production of a combined bis-heterocyclic system composed of 1-hydroxy-tetrazole and 1-hydroxy-1,2,4-triazole .

Electrochromic and Optical Devices

The compound can be potentially used in applications of electrochromic and optical devices . The findings provide a basic comprehension of the interconversion of different redox states and how an electroactive framework can be potentially used .

properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c1-13-7-3-4-8-15(13)20-22-14(2)18(27-20)11-21-19(26)12-25-17-10-6-5-9-16(17)23-24-25/h3-10H,11-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKHBDCHRUENSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CN3C4=CC=CC=C4N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide

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